2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate 2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate
Brand Name: Vulcanchem
CAS No.: 1345681-74-4
VCID: VC13796662
InChI: InChI=1S/C15H14N2O8/c18-13-5-6-14(19)16(13)7-8-23-9-10-24-15(20)25-12-3-1-11(2-4-12)17(21)22/h1-6H,7-10H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O
Molecular Formula: C15H14N2O8
Molecular Weight: 350.28 g/mol

2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate

CAS No.: 1345681-74-4

Cat. No.: VC13796662

Molecular Formula: C15H14N2O8

Molecular Weight: 350.28 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)ethoxy]ethyl (4-nitrophenyl) Carbonate - 1345681-74-4

Specification

CAS No. 1345681-74-4
Molecular Formula C15H14N2O8
Molecular Weight 350.28 g/mol
IUPAC Name 2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C15H14N2O8/c18-13-5-6-14(19)16(13)7-8-23-9-10-24-15(20)25-12-3-1-11(2-4-12)17(21)22/h1-6H,7-10H2
Standard InChI Key FCTHMHZJVBYEGY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct regions:

  • Maleimide Core: A 2,5-dioxopyrrole ring (C₄H₂O₂N) capable of Michael addition with thiol groups (-SH) at physiological pH .

  • PEG-like Spacer: A diethylene glycol chain (OCH₂CH₂OCH₂CH₂) enhancing hydrophilicity and reducing steric hindrance during conjugation.

  • 4-Nitrophenyl Carbonate: A reactive leaving group (OCOO-C₆H₄-NO₂) facilitating nucleophilic substitution with amines (-NH₂) .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1345681-74-4
Molecular FormulaC₁₅H₁₄N₂O₈
Molecular Weight350.28 g/mol
IUPAC Name2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl (4-nitrophenyl) carbonate
SMILESC1=CC(=CC=C1N+[O-])OC(=O)OCCOCCN2C(=O)C=CC2=O
SolubilitySoluble in DMSO, DMF; insoluble in water

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (carbonate C=O), 1700 cm⁻¹ (maleimide C=O), and 1520 cm⁻¹ (aromatic NO₂).

  • NMR: ¹H NMR (DMSO-d₆) shows δ 8.2 ppm (aromatic protons), δ 4.3 ppm (methylene adjacent to carbonate), and δ 3.6 ppm (PEG spacer) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A three-step protocol derived from analogous pyrroline syntheses :

  • Pd-Catalyzed Coupling: Aryl chlorides react with terminal alkynes to form α,β-alkynic ketones.

  • Conjugate Addition: Propargylamine adds to alkynic ketones, yielding N-propargylic β-enaminones.

  • Cyclization: Treatment with 4-nitrobenzenesulfenyl chloride forms the maleimide-carbonate structure .

Critical Parameters:

  • Yield: 65–75% after purification via silica gel chromatography .

  • Catalysts: Pd(PPh₃)₄ for coupling; triethylamine for deprotonation .

Industrial Manufacturing

MolCore’s ISO-certified process ensures ≥98% purity through:

  • Continuous Flow Reactors: Enhance reaction consistency .

  • Quality Control: HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .

Bioconjugation Mechanisms and Drug Delivery Applications

Thiol-Maleimide Coupling

The maleimide group reacts with cysteine residues (-SH) in proteins or peptides, forming stable thioether bonds (k = 10³–10⁴ M⁻¹s⁻¹ at pH 6.5–7.5) . Applications include:

  • Antibody-Drug Conjugates (ADCs): Attaching cytotoxins to monoclonal antibodies (e.g., trastuzumab emtansine).

  • PEGylation: Extending half-life of therapeutic proteins (e.g., interferons) .

Carbonate-Amine Reactions

The 4-nitrophenyl carbonate reacts with primary amines (-NH₂) via nucleophilic acyl substitution, releasing 4-nitrophenol (λmax = 400 nm, used for kinetic monitoring) . Applications include:

  • Polymer-Drug Conjugates: Covalent attachment of doxorubicin to PEG carriers.

  • Surface Functionalization: Modifying nanoparticles for targeted delivery .

Table 2: Comparison of Conjugation Strategies

ParameterThiol-MaleimideCarbonate-Amine
Reaction RateFast (minutes)Moderate (hours)
StabilityHigh in vivopH-sensitive
ApplicationsADCs, PEGylationPolymer-drug systems

Comparative Analysis with Structural Analogues

Mal-PEG2-CH2COOH (PubChem CID 10466938)

  • Structure: Replaces 4-nitrophenyl carbonate with acetic acid .

  • Applications: Carbodiimide-mediated coupling to hydroxyl groups .

  • Advantage: pH-insensitive compared to carbonate .

Bis(4-nitrophenyl) Carbonate (CAS 5070-13-3)

  • Structure: Dual 4-nitrophenyl groups .

  • Reactivity: Faster amine conjugation due to two leaving groups .

  • Limitation: Poor solubility in polar solvents .

Table 3: Functional Group Impact on Reactivity

CompoundFunctional GroupPrimary Use
Target CompoundMaleimide + CarbonateDual conjugation
Mal-PEG2-CH2COOHMaleimide + Carboxylic AcidCarboxyl coupling
Bis(4-nitrophenyl) CarbonateDual CarbonateHigh-speed amination

Emerging Research and Future Perspectives

Stability Enhancements

  • Maleimide Alternatives: Thiomaleimides (reduced retro-Michael reactions) .

  • PEG Alternatives: Polysarcosine spacers for improved biodegradability .

Targeted Drug Delivery

  • Tumor-Specific ADCs: Using folate or HER2-targeting ligands.

  • Prodrug Activation: UV-light-cleavable linkers for spatiotemporal release .

Environmental Impact Mitigation

  • Green Chemistry: Enzymatic synthesis to replace Pd catalysts .

  • Biodegradable Linkers: Poly(ethylene glycol)-b-poly(lactic acid) copolymers .

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